molecular formula C12H16Br2O B1438231 4-Bromo-2-(bromomethyl)-1-(pentyloxy)benzene CAS No. 1094273-06-9

4-Bromo-2-(bromomethyl)-1-(pentyloxy)benzene

Cat. No. B1438231
M. Wt: 336.06 g/mol
InChI Key: KKPGDCKZGNUXSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-2-(bromomethyl)-1-(pentyloxy)benzene, also known as 4-Bromo-2-bromo-1-pentyloxybenzene (BBP) is a synthetic compound belonging to the class of organobromines. It is a colorless, crystalline compound with a melting point of approximately 114°C and a boiling point of approximately 202°C. BBP is soluble in water, alcohols and ethers, and is used as a reagent in organic synthesis and for the preparation of various other compounds.

Scientific Research Applications

  • 4-Bromo-2-fluorobenzonitrile

    • Application: This compound is used as an intermediate in the synthesis of other chemicals. It’s particularly used in the production of OLEDs (Organic Light Emitting Diodes), pharmaceuticals, and electronic and chemical intermediates .
  • 4-(Bromomethyl)benzonitrile

    • Application: This compound is used in the synthesis of ligands containing a chelating pyrazolyl-pyridine group with a pendant aromatic nitrile. It’s also useful in the preparation of 4-[(2H-tetra-zol-2-yl)methyl]benzonitrile .
    • Method: The compound is reacted with 2H-tetrazole in the presence of potassium hydroxide to prepare 4-[(2H-tetra-zol-2-yl)methyl]benzonitrile .
    • Results: The result of this reaction is the formation of a new compound, 4-[(2H-tetra-zol-2-yl)methyl]benzonitrile, which can be used in further reactions .

properties

IUPAC Name

4-bromo-2-(bromomethyl)-1-pentoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16Br2O/c1-2-3-4-7-15-12-6-5-11(14)8-10(12)9-13/h5-6,8H,2-4,7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKPGDCKZGNUXSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=C(C=C(C=C1)Br)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-(bromomethyl)-1-(pentyloxy)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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